molecular formula C24H22N2O3 B11640019 Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate

Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate

Cat. No.: B11640019
M. Wt: 386.4 g/mol
InChI Key: SJSRTHULBJTROI-UHFFFAOYSA-N
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Description

ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, and a naphthylamino substituent. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Naphthylamino Group: The naphthylamino group can be attached through a nucleophilic aromatic substitution reaction, where the ethoxyquinoline derivative is reacted with naphthylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Naphthylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Naphthylquinolines: Compounds with naphthyl groups attached to the quinoline ring, exhibiting unique properties.

The uniqueness of ETHYL 6-ETHOXY-4-[(NAPHTHALEN-1-YL)AMINO]QUINOLINE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate

InChI

InChI=1S/C24H22N2O3/c1-3-28-17-12-13-21-19(14-17)23(20(15-25-21)24(27)29-4-2)26-22-11-7-9-16-8-5-6-10-18(16)22/h5-15H,3-4H2,1-2H3,(H,25,26)

InChI Key

SJSRTHULBJTROI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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